2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a benzotriazole moiety attached to a naphthalene ring system, which is further substituted with a methylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzotriazole Moiety: The synthesis begins with the preparation of the benzotriazole moiety, which can be achieved by the reaction of o-phenylenediamine with nitrous acid.
Attachment to Naphthalene Ring: The benzotriazole moiety is then attached to a naphthalene ring system through a nucleophilic substitution reaction.
Introduction of Methylamino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthoquinone moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)-1,4-naphthoquinone
- 3-(methylamino)-1,4-dihydronaphthalene-1,4-dione
- 2-(1H-1,2,3-benzotriazol-1-yl)-3-amino-1,4-dihydronaphthalene-1,4-dione
Uniqueness
The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(methylamino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-18-14-15(21-13-9-5-4-8-12(13)19-20-21)17(23)11-7-3-2-6-10(11)16(14)22/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZONVVFJHCLCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C2=CC=CC=C2C1=O)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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